Hydrochloride Salt Formation Enhances Aqueous Solubility and Handling Stability Relative to Free Base
4-(1-Aminoethyl)hepta-1,6-dien-4-ol forms a hydrochloride salt (CAS 1047620-84-7, molecular weight 190.69 g/mol) through protonation of the primary amine, which is reported to enhance stability and solubility relative to the free base form [1]. The free base exhibits computed LogD values of -1.89 at pH 5.5 and -1.24 at pH 7.4, indicating poor lipophilicity [2]. The hydrochloride salt form offers improved handling characteristics for synthetic applications, particularly in reactions requiring aqueous conditions or solid-state storage [1]. No direct comparative stability or solubility data (e.g., degradation half-life, equilibrium solubility in mg/mL) between the free base and hydrochloride salt of this specific compound has been published in the peer-reviewed literature.
| Evidence Dimension | Aqueous solubility and stability enhancement via salt formation |
|---|---|
| Target Compound Data | Hydrochloride salt (CAS 1047620-84-7, MW 190.69 g/mol) |
| Comparator Or Baseline | Free base (CAS 315248-78-3, MW 155.24 g/mol) |
| Quantified Difference | No quantitative data available; difference inferred from class-level behavior of primary amines forming hydrochloride salts |
| Conditions | Not specified |
Why This Matters
Procurement decisions may favor the hydrochloride salt form when aqueous reaction conditions or long-term storage stability are required.
- [1] PubChem. 4-(1-Aminoethyl)hepta-1,6-dien-4-ol chloride. CID 46738810. Accessed 2026. View Source
- [2] ChemBase. 4-(1-aminoethyl)hepta-1,6-dien-4-ol. CBID: 15145. Accessed 2026. View Source
